

Technical Guide: 3-Cyclopropoxy-4-methoxy-N-methylaniline

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Compound of Interest

Compound Name: 3-Cyclopropoxy-4-methoxy-N-methylaniline

Cat. No.: B14844523

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Executive Summary & Compound Identity

3-Cyclopropoxy-4-methoxy-N-methylaniline is a secondary amine intermediate belonging to the class of dialkoxy-substituted anilines. It is structurally characterized by a cyclopropoxy group at the 3-position and a methoxy group at the 4-position of the N-methylaniline core.

This compound is a critical building block in the development of PDE4 inhibitors (e.g., analogs of Roflumilast, Piclamilast), where the 3-alkoxy substituent plays a pivotal role in the pharmacophore's binding affinity to the PDE4 catalytic pocket.

Chemical Identity Table[1]

Property	Specification
Chemical Name	3-Cyclopropoxy-4-methoxy-N-methylaniline
Systematic Name	N-Methyl-3-(cyclopropyloxy)-4-methoxybenzenamine
CAS Number	Not Widely Listed (Research Grade)(Analogous to N,N-dimethyl variant: CAS 1243313-19-0)*
Molecular Formula	C ₁₁ H ₁₅ NO ₂
Molecular Weight	193.24 g/mol
SMILES	<chem>COC1c(OC2CC2)cc(NC)cc1</chem>
Structural Class	Dialkoxyaniline / Secondary Amine
Key Functional Groups	Cyclopropyl ether (strained ring), Methoxy ether, Secondary amine

*Note: While the N,N-dimethyl analog (CAS 1243313-19-0) is cataloged, the N-methyl variant is typically generated in situ or isolated as a transient intermediate during specific drug synthesis campaigns.

Chemical Profile & Physicochemical Properties[1][4][6][7][8][9][10][11]

The physicochemical profile of this compound is dominated by the electron-donating nature of the alkoxy groups and the basicity of the secondary amine.

- Lipophilicity (LogP): Estimated at 2.1 – 2.4. The cyclopropyl group adds significant lipophilicity compared to a simple methoxy or ethoxy group, enhancing membrane permeability for downstream APIs.
- Basicity (pKa): The N-methylaniline nitrogen typically has a pKa of 4.5 – 5.0. The electron-donating methoxy and cyclopropoxy groups at the 3,4-positions slightly increase electron density on the ring, potentially raising the pKa marginally compared to unsubstituted N-methylaniline.

- **Stability:** The cyclopropyl ether is chemically stable under basic and neutral conditions but can be sensitive to strong Lewis acids (ring opening) or extreme acidic conditions.

Synthetic Pathways & Process Chemistry

The synthesis of **3-Cyclopropoxy-4-methoxy-N-methylaniline** presents two primary challenges:

- **Introduction of the Cyclopropoxy Group:** The cyclopropyl ring is strained and cannot be introduced via simple alkylation with cyclopropyl halides (which are unreactive). It requires specific coupling conditions.
- **Selective N-Methylation:** Preventing over-methylation to the tertiary amine (N,N-dimethyl) requires controlled reductive amination or protection-deprotection strategies.

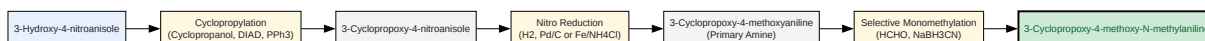
Pathway A: The "Mitsunobu-Reduction" Route (Recommended)

This pathway ensures the integrity of the cyclopropyl ether and allows for controlled methylation.

- **Starting Material:** 3-Hydroxy-4-nitroanisole (or 5-hydroxy-2-nitroanisole).
- **Step 1: Cyclopropylation:** The phenol is coupled with cyclopropanol using Mitsunobu conditions (DIAD/ PPh_3) or via an $\text{S}_{\text{N}}\text{Ar}$ reaction if the nitro group activates the ring sufficiently (though Mitsunobu is preferred for the ether linkage).
 - **Alternative:** Use of cyclopropyl bromide is generally ineffective. A Simmons-Smith cyclopropanation of a vinyl ether precursor is another, albeit longer, route.
- **Step 2: Nitro Reduction:** The nitro group is reduced to the primary aniline using $\text{Fe}/\text{NH}_4\text{Cl}$ or Catalytic Hydrogenation (Pd/C).
 - **Caution:** Acidic reduction (Sn/HCl) must be monitored to avoid cyclopropyl ring opening.
- **Step 3: Selective Monomethylation:** The primary aniline is converted to the N-methyl derivative.

- Method: Reductive Amination using Paraformaldehyde (1.0 eq) and NaBH_3CN or $\text{NaBH}(\text{OAc})_3$ in Methanol/Acetic Acid. This method minimizes over-alkylation.

Visualization: Synthetic Workflow



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Caption: Step-wise synthesis from commercially available phenols to the target N-methylaniline.

Application in Drug Discovery (SAR Context)

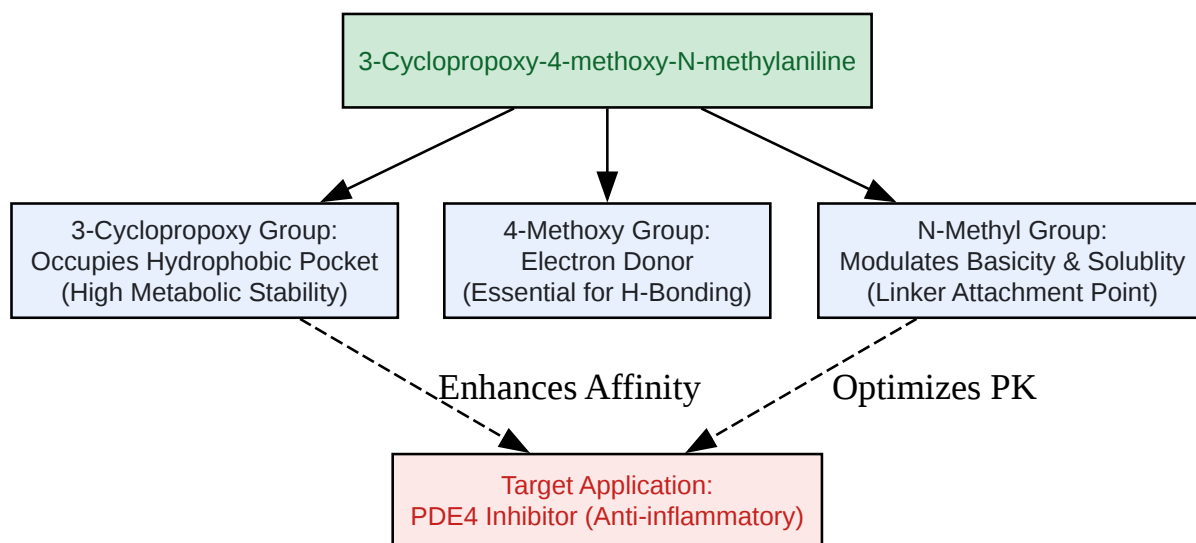
This compound is a pharmacophore scaffold primarily explored in the development of PDE4 Inhibitors for respiratory diseases (COPD, Asthma) and inflammatory conditions (Psoriasis).

The "Cyclopropoxy" vs. "Cyclopropylmethoxy" Distinction

Most commercial PDE4 inhibitors (e.g., Roflumilast) utilize a Cyclopropylmethoxy (-OCH₂-cPr) group. The Cyclopropoxy (-O-cPr) group represented in this compound is a tighter, more rigid isostere.

- Steric Bulk:** The direct attachment of the cyclopropyl ring reduces the flexible linker length, potentially altering the binding vector into the PDE4 hydrophobic pocket (Q-pocket).
- Metabolic Stability:** The absence of the benzylic-like methylene group (-OCH₂-) removes a primary site for metabolic oxidation (dealkylation), potentially improving the half-life of the resulting drug candidate.

Structural Activity Relationship (SAR) Logic



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Caption: SAR analysis highlighting the functional role of each substituent in PDE4 inhibition.

Analytical Characterization Protocols

To validate the identity of **3-Cyclopropoxy-4-methoxy-N-methylaniline**, the following analytical signatures must be confirmed.

A. Nuclear Magnetic Resonance (NMR)[7][11]

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 6.2 – 6.7 ppm: Aromatic protons (3H, multiplet). The 3,4-substitution pattern typically yields a specific splitting (d, dd, d).
 - δ 3.80 ppm: Methoxy singlet ($-\text{OCH}_3$, 3H).
 - δ 3.70 ppm: Cyclopropyl methine ($-\text{O}-\text{CH}-$, 1H, multiplet). Distinctive shift due to oxygen attachment.
 - δ 2.80 ppm: N-Methyl singlet ($-\text{NCH}_3$, 3H).
 - δ 0.6 – 0.8 ppm: Cyclopropyl methylene protons (4H, multiplet). High field diagnostic signal.

B. Mass Spectrometry (LC-MS)

- Ionization: ESI (Positive Mode).
- Molecular Ion: $[M+H]^+ = 194.12$ m/z.
- Fragmentation: Loss of the cyclopropyl group (M-41) or methyl group is common in MS/MS spectra.

C. HPLC Purity Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
- Detection: UV at 254 nm and 210 nm.
- Retention Time: Expected to elute later than 4-methoxy-N-methylaniline due to the lipophilic cyclopropyl group.

Safety & Handling (MSDS Guidelines)

As an aniline derivative, this compound must be handled with strict safety protocols.[\[1\]](#)

Hazard Class	Statement	Precaution
Acute Toxicity	Harmful if swallowed or inhaled. Potential methemoglobinemia inducer. [1]	Use in a fume hood. [1] Wear N95/P100 respirator if powder.
Skin Irritation	Causes skin irritation and potential sensitization.	Wear nitrile gloves (double gloving recommended).
Eye Damage	Causes serious eye irritation. [1]	Wear safety goggles. [1]
Storage	Air and light sensitive.	Store under inert gas (Argon/Nitrogen) at 2-8°C.

References

- PubChem Compound Summary.N-cyclopropyl-4-methoxyaniline (Structural Analog). National Center for Biotechnology Information. [Link](#)
- ChemSRC.3-Cyclopropoxy-4-methoxy-N,N-dimethylaniline (CAS 1243313-19-0).[Link](#)
- Journal of Medicinal Chemistry.Structure-Activity Relationships of PDE4 Inhibitors. (General Reference for Dialkoxyaniline SAR). [Link](#)
- Organic Letters.Synthesis of Cyclopropyl Ethers via Mitsunobu Reaction. (Synthetic Methodology). [Link](#)

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Sources

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